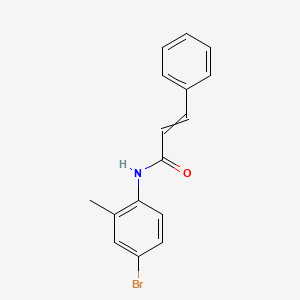
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S It is a derivative of benzene, featuring a bromine atom, a propan-2-yloxy group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)benzene, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Propan-2-yloxy)benzene-1-sulfonyl chloride: Lacks the bromine atom at the 5-position.
5-Bromo-2-(methoxy)benzene-1-sulfonyl chloride: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C9H10BrClO3S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |
InChI Key |
HOGYKGWUVHEPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



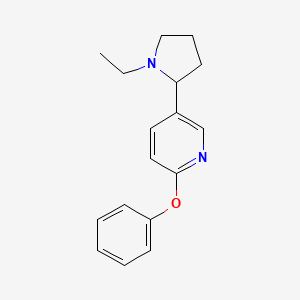
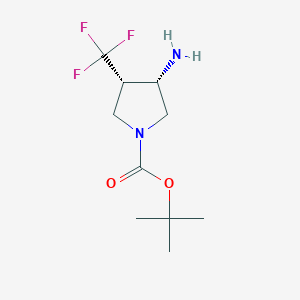
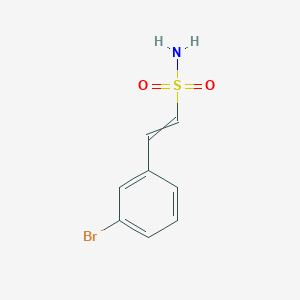
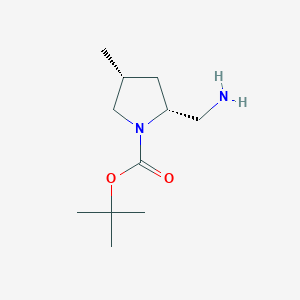
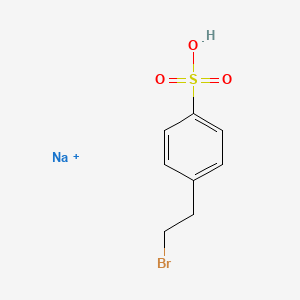
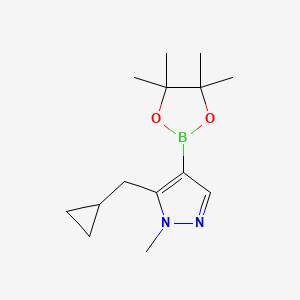
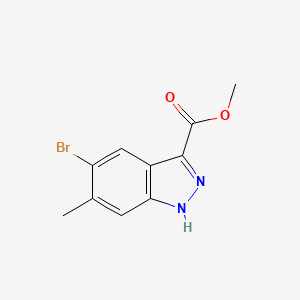
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
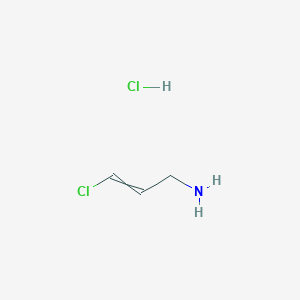
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
